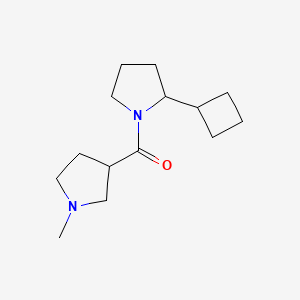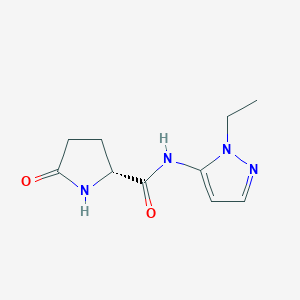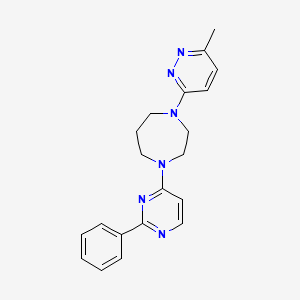![molecular formula C14H22N6O B6752073 4,5-Dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B6752073.png)
4,5-Dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining an oxazole ring with a triazole and piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the piperazine and triazole groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
化学反応の分析
Types of Reactions
4,5-Dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s chemical diversity.
科学的研究の応用
4,5-Dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug design.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 4,5-Dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. The triazole and piperazine moieties can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
4,5-Dimethyl-2-oxazole: Lacks the triazole and piperazine groups, resulting in different chemical and biological properties.
1,2,4-Triazole derivatives: Share the triazole moiety but differ in other structural aspects, leading to varied applications and activities.
Piperazine derivatives: Contain the piperazine ring but may have different substituents, affecting their chemical behavior and uses.
Uniqueness
The uniqueness of 4,5-Dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole lies in its combined structural features, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications across multiple scientific disciplines, making it a valuable compound for research and development.
特性
IUPAC Name |
4,5-dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O/c1-12-13(2)21-14(17-12)9-19-5-3-18(4-6-19)7-8-20-11-15-10-16-20/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYBYFNRSQHPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN2CCN(CC2)CCN3C=NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]piperidin-1-yl]butan-1-one](/img/structure/B6751993.png)
![[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-(2,3-dihydro-1H-inden-1-yl)methanone](/img/structure/B6751997.png)
![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6751999.png)
![N-[1-(4-fluorophenyl)cyclopropyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6752003.png)
![3-[1-(1,1-Dioxothian-4-yl)sulfonylpiperidin-4-yl]oxybenzonitrile](/img/structure/B6752014.png)

![4-(4-methoxypyrimidin-2-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperazine-1-carboxamide](/img/structure/B6752022.png)
![1-[(4-Methylmorpholin-2-yl)methyl]-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]urea](/img/structure/B6752033.png)
![(5R)-5-[4-(2-phenylethoxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6752040.png)
![(2R)-5-oxo-N-[2-[2-(trifluoromethyl)phenyl]cyclopropyl]pyrrolidine-2-carboxamide](/img/structure/B6752048.png)
![(5R)-5-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)pyrrolidin-2-one](/img/structure/B6752059.png)



